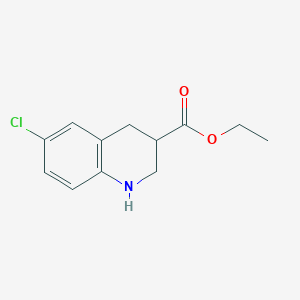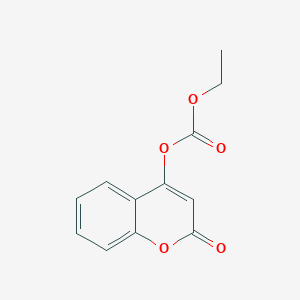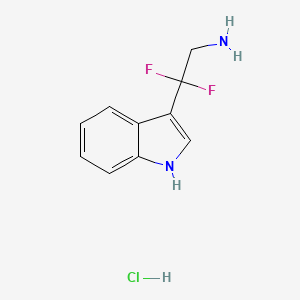![molecular formula C11H14N2O4 B11873491 Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate CAS No. 119393-27-0](/img/structure/B11873491.png)
Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate is a chemical compound known for its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of the diaza (two nitrogen atoms) and spiro (a single atom common to two rings) moieties makes this compound an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diazo compounds with alkenes or alkynes, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of catalysts such as transition metals to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism by which Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,2-Dimethylspiro[4.4]nona-1,3-diene
- 2,3-Diazaspiro[4.4]nona-1,6,8-triene
- Tetrazaspiro[4.5]deca-2,9-diene-6-one
Uniqueness
Dimethyl 1,2-diazaspiro[44]nona-1,3-diene-3,4-dicarboxylate is unique due to its specific diaza and spirocyclic structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
119393-27-0 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC名 |
dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-16-9(14)7-8(10(15)17-2)12-13-11(7)5-3-4-6-11/h3-6H2,1-2H3 |
InChIキー |
XVZBADVUWCKWGN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=NC12CCCC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


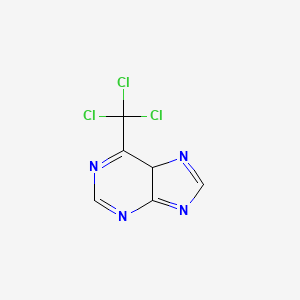
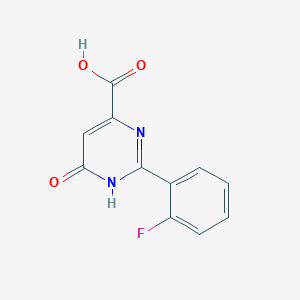



![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)

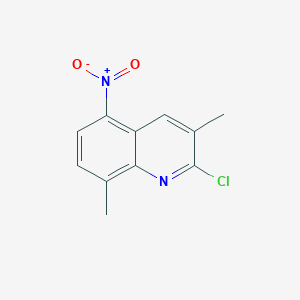
![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)


